2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride
Description
Properties
CAS No. |
2309474-08-4 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrochloride Salt Formation
The final step involves converting the freebase to its hydrochloride salt. This is achieved by treating the compound with hydrochloric acid in a polar solvent such as ethanol or water. The patent WO2015069507A1 highlights the importance of water content (0.05–1.0 wt/wt equivalents) during acid treatment to optimize crystallization and minimize impurities.
Reaction Optimization and Conditions
Solvent and Temperature Effects
Optimal solvents for intermediate steps include tetrahydrofuran (THF) and dichloromethane (DCM), which balance solubility and reaction efficiency. Elevated temperatures (40–60°C) are employed for cyclization and condensation steps, while hydrochloride formation proceeds at room temperature to prevent decomposition.
Catalysts and Reagents
Impurity Control
The patent WO2015069507A1 identifies key impurities, such as freebase variants (IMP-A, IMP-B), which form during incomplete salt formation. Strategies to mitigate these include:
-
Precision in Stoichiometry : Using 1.1–1.3 equivalents of HCl to ensure complete protonation.
-
Crystallization Techniques : Slow cooling in ethanol/water mixtures enhances purity (>97%).
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to maintain consistent reaction parameters (temperature, pressure, residence time). This method reduces side reactions and improves yield compared to batch processing.
Automated Purification Systems
Chromatography-free purification is achieved through:
-
Recrystallization : Ethanol/water mixtures yield crystals with 95–98% purity, as noted by CymitQuimica.
-
Filtration and Drying : Vacuum filtration followed by lyophilization ensures residual solvent levels <0.1%.
Analytical Characterization
Purity Assessment
High-Performance Liquid Chromatography (HPLC) : A C18 column with acetonitrile/water (0.1% trifluoroacetic acid) mobile phase resolves the compound from impurities, achieving a purity of 98%.
Nuclear Magnetic Resonance (NMR) :
Structural Confirmation
X-ray Crystallography : Single-crystal analysis confirms the absolute configuration, with crystals grown via slow evaporation of methanol/water solutions.
Comparative Analysis of Methods
| Parameter | Laboratory-Scale Synthesis | Industrial Production |
|---|---|---|
| Reaction Time | 24–48 hours | 4–8 hours |
| Yield | 60–75% | 85–90% |
| Purity | 95–97% | 97–98% |
| Key Equipment | Round-bottom flasks | Continuous flow reactors |
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
This compound is categorized as a 4-aryl piperidine derivative, characterized by a phenyl group attached to a piperidine ring via an acetic acid moiety. Its chemical formula is , and it is known for its role as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) used for targeted protein degradation .
Medicinal Chemistry
- Drug Development : 2-phenyl-2-(piperidin-4-yl)acetic acid hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological disorders, including Alzheimer's disease and depression. Its structure allows it to act effectively in drug delivery systems aimed at specific proteins involved in these diseases .
Organic Synthesis
- Building Block : The compound is utilized as an intermediate in the synthesis of complex organic molecules, including natural products and polymers. Its semi-flexible linker nature enhances the versatility of various synthetic routes .
Biological Studies
- Protein Degradation Pathways : This compound plays a pivotal role in studying protein-ligand interactions and enzyme inhibition. It aids in understanding the mechanisms of targeted protein degradation through the formation of ternary complexes with target proteins and E3 ubiquitin ligases .
Industrial Applications
- Production of Fine Chemicals : The compound is also employed in the development of agrochemicals and specialty chemicals, highlighting its industrial significance beyond academic research .
Study on Neurotransmitter Modulation
Research has indicated that compounds similar to this compound can influence neurotransmitter systems, making them valuable for studying conditions like ADHD and depression.
Research on PROTAC Development
Recent studies have focused on optimizing PROTACs that incorporate this compound to enhance specificity and efficacy in targeted protein degradation pathways.
Mechanism of Action
The compound exerts its effects primarily through its role as a linker in PROTAC® molecules. These molecules recruit target proteins to E3 ubiquitin ligases, leading to ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism involves the formation of a ternary complex between the PROTAC® molecule, the target protein, and the E3 ligase .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
a. Positional Isomerism in Piperidine Derivatives
- Piperidin-4-yl vs. Piperidin-2-yl Substitution :
- The target compound features a piperidin-4-yl group, whereas methylphenidate intermediates like (d,l)-threo-ritalinic acid ((2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetic acid) incorporate a piperidin-2-yl group . This positional difference alters steric and electronic properties, impacting binding affinity and metabolic stability in pharmaceutical contexts.
- Example : The piperidin-2-yl substitution in ritalinic acid contributes to its role as a methylphenidate precursor, highlighting how ring position influences biological activity .
b. Functional Group Variations
- Acetic Acid Derivatives: 2-(Piperidin-4-yl)acetic Acid Derivatives: Compounds like 2-(1-(4-acetylphenyl)piperidin-4-yl)acetic acid (9a) and 2-(1-(4-cyanophenyl)piperidin-4-yl)acetic acid (9b) feature aryl substituents on the piperidine ring, modulating solubility and reactivity. For instance, 9a (acetyl group) and 9b (cyano group) exhibit yields of 45% and 65%, respectively, influenced by substituent electronic effects .
Ester and Amide Derivatives :
Physicochemical Properties
Melting Points and Solubility :
- 4-Acetyl-4-phenylpiperidine hydrochloride (CAS 10315-03-4) has a melting point of 232–234°C , suggesting that the target compound’s hydrochloride salt may exhibit similarly high thermal stability.
- Substituents like methoxycarbonyl (in 9d) or tert-butoxycarbonyl (in 9c) increase hydrophobicity, reducing aqueous solubility compared to the parent acetic acid .
Molecular Weight and Formula :
- The target compound’s molecular weight is ~255.74 g/mol (based on analog data in ), aligning with piperidine derivatives like 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride (exact mass 255.103) .
Biological Activity
2-Phenyl-2-(piperidin-4-yl)acetic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure, has been investigated for various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
- Molecular Formula : C13H17ClN2O2
- Molecular Weight : 270.74 g/mol
- CAS Number : 2309474-08-4
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids, which plays a critical role in pain and inflammation pathways .
1. Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory effects by modulating the sEH pathway. Inhibition of this enzyme can lead to increased levels of anti-inflammatory mediators, thereby reducing inflammation and pain .
2. Analgesic Effects
In preclinical studies, this compound has demonstrated analgesic properties comparable to standard pain relief medications. The mechanism involves the modulation of pain signaling pathways, suggesting its potential use in pain management therapies .
3. Neuroprotective Properties
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has shown promise in inhibiting acetylcholinesterase (AChE) activity, which is crucial for maintaining acetylcholine levels in the brain .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
Comparative Analysis with Similar Compounds
When compared to other piperidine derivatives, this compound exhibits enhanced biological activity due to its structural features that promote better binding affinity to target enzymes.
Q & A
Q. Table 1: Synthetic Reaction Parameters
| Parameter | Optimal Condition | Source |
|---|---|---|
| Temperature | 25–80°C | |
| pH for HCl salt formation | 2–3 (aqueous HCl) | |
| Solvent | Ethanol/water (1:1 v/v) |
Q. Table 2: Analytical Methods and Targets
| Technique | Target Parameter | Detection Limit |
|---|---|---|
| HPLC-UV | Purity (>98%) | 0.1% area |
| ¹H NMR (400 MHz) | Integration ratio | ±5% error |
| HRMS | Exact mass (255.103 g/mol) | ±0.001 Da |
Q. Table 3: Computational Tools for Reactivity Prediction
| Tool | Application | Output Metric |
|---|---|---|
| Gaussian 16 (DFT) | Transition state energy | ΔG‡ (kcal/mol) |
| AutoDock Vina | Docking score | Binding affinity |
| GRRM | Reaction pathway ranking | Energy hierarchy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
